D-Glucosamine-3,6-di-O-sulphate(2na)
Description
Contextualization of D-Glucosamine-3,6-di-O-sulphate(2na) within Glucosamine (B1671600) Biochemistry
D-glucosamine is a naturally occurring amino sugar and a fundamental building block of various polysaccharides, including chitin and glycosaminoglycans (GAGs). In its unsulfated form, glucosamine is a precursor for the biosynthesis of these larger macromolecules which are essential components of connective tissues.
The introduction of sulfate (B86663) groups to the glucosamine scaffold gives rise to a diverse family of sulfated glucosamine derivatives. D-Glucosamine-3,6-di-O-sulphate(2na) is a specific member of this family, characterized by the presence of two sulfate groups attached to the 3rd and 6th carbon positions of the glucosamine ring, with sodium as the counter-ion. Its chemical identity is confirmed by its unique Chemical Abstracts Service (CAS) number and PubChem Compound ID (CID 118855632).
Below is a table detailing some of the key biochemical properties of D-Glucosamine-3,6-di-O-sulphate(2na) in comparison to its monosulfated counterparts.
| Property | D-Glucosamine-3,6-di-O-sulphate(2na) | D-Glucosamine-3-sulfate | D-Glucosamine-6-sulfate |
| Molecular Formula | C6H11NNa2O11S2 | C6H13NO8S | C6H13NO8S |
| PubChem CID | 118855632 | 92131876 nih.gov | 72361 nih.gov |
| Sulfation Positions | 3 and 6 | 3 | 6 |
This table is generated based on available chemical database information. Detailed experimental research on the specific biochemical properties of D-Glucosamine-3,6-di-O-sulphate(2na) is limited in publicly accessible literature.
Significance of Specific Sulfation Patterns in Carbohydrate Recognition and Biological Function
The precise positioning of sulfate groups on a carbohydrate, such as glucosamine, is not a random event; it is a highly regulated enzymatic process that creates a "sulfation code." This code is read by various proteins, including growth factors, cytokines, and cell adhesion molecules, thereby modulating their activity and downstream signaling pathways.
The specific sulfation pattern of D-Glucosamine-3,6-di-O-sulphate(2na), with its two sulfate groups, suggests a potentially higher charge density and a distinct three-dimensional structure compared to monosulfated or unsulfated glucosamine. These features are critical for its interaction with protein binding partners. While direct research on the carbohydrate recognition profile of D-Glucosamine-3,6-di-O-sulphate(2na) is not extensively documented, the principles of glycobiology suggest that this specific arrangement of sulfate groups would confer a unique binding affinity and specificity for certain proteins.
For instance, in the context of GAGs like heparan sulfate, specific sulfation patterns are known to be crucial for their interaction with proteins such as fibroblast growth factors (FGFs) and their receptors, which play a vital role in cell growth and development. The presence of both 3-O and 6-O sulfation in heparan sulfate is known to create high-affinity binding sites for certain proteins. While D-Glucosamine-3,6-di-O-sulphate(2na) is a monosaccharide, its sulfation pattern mirrors motifs found in these larger, biologically active polysaccharides, hinting at its potential to act as a modulator of similar biological processes.
Further research is necessary to elucidate the specific proteins that recognize and bind to D-Glucosamine-3,6-di-O-sulphate(2na) and the consequent biological functions that are triggered by these interactions. Such studies would provide valuable insights into the functional significance of this particular sulfated glucosamine derivative and its potential role in health and disease.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H11NNa2O11S2 |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
disodium;[(3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C6H13NO11S2.2Na/c7-3-5(18-20(13,14)15)4(8)2(17-6(3)9)1-16-19(10,11)12;;/h2-6,8-9H,1,7H2,(H,10,11,12)(H,13,14,15);;/q;2*+1/p-2/t2-,3-,4-,5-,6?;;/m1../s1 |
InChI Key |
SYUWXZWCRHWRIA-QOJDFBNTSA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Nomenclature and Positional Isomerism of Glucosamine Sulfates
Systematic Naming Conventions for D-Glucosamine-3,6-di-O-sulphate(2na)
The systematic name for D-glucosamine is (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol. nih.gov When sulfate (B86663) groups are added to the molecule, their positions are indicated by a numerical prefix. In the case of D-Glucosamine-3,6-di-O-sulphate, the "3,6-di-O-" prefix specifies that two sulfate groups are attached via oxygen atoms at the 3rd and 6th carbon positions of the D-glucosamine molecule. The "(2na)" suffix indicates the presence of two sodium ions, which act as counter-ions to the negatively charged sulfate groups, forming a disodium salt.
Therefore, a systematic name for the disodium salt of D-Glucosamine-3,6-di-O-sulphate would be Disodium (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol 3,6-disulfate . This nomenclature precisely describes the stereochemistry of the glucosamine (B1671600) ring, the location of the amino group, and the exact positions of the sulfate esters.
Structural Analysis of Di-O-sulfation at Glucosamine Positions 3 and 6
The addition of sulfate groups to the hydroxyl groups at the 3rd and 6th positions of the D-glucosamine ring introduces significant structural and functional changes to the monosaccharide. This di-O-sulfation imparts a strong negative charge to the molecule, which is crucial for its biological interactions.
The sulfation at the 6-O position occurs on the primary hydroxyl group of the glucosamine, which is located on the hydroxymethyl side chain extending from the pyranose ring. This position is relatively accessible for enzymatic sulfation by 6-O-sulfotransferases (6OSTs). researchgate.net The 3-O-sulfation, however, occurs on a secondary hydroxyl group on the ring itself. This modification is considered a rare but biologically significant event, catalyzed by a family of 3-O-sulfotransferases (3OSTs). glycoforum.gr.jpnih.gov
The presence of both 3-O and 6-O sulfate groups creates a highly specific sulfation pattern that contributes to the structural diversity of larger polysaccharides in which this monosaccharide is a building block. nih.gov This specific arrangement of charged groups is critical for creating defined binding sites for various proteins.
Comparative Analysis with Other Sulfated Glucosamine Isomers (e.g., 3-O-sulfate, 6-O-sulfate, N-sulfate)
The biological activity of sulfated glucosamine derivatives is highly dependent on the position of the sulfate group(s). D-Glucosamine-3,6-di-O-sulphate is just one of several possible sulfated isomers. Other common isomers include N-sulfated (at the amino group), 6-O-sulfated, and 3-O-sulfated glucosamine. Each of these isomers has distinct structural features and biological roles. researchgate.netnih.gov
| Feature | D-Glucosamine-3,6-di-O-sulphate | D-Glucosamine-3-O-sulfate | D-Glucosamine-6-O-sulfate | D-Glucosamine-N-sulfate |
| Sulfate Position(s) | C3 (hydroxyl), C6 (hydroxyl) | C3 (hydroxyl) | C6 (hydroxyl) | C2 (amino) |
| Abundance in Heparan Sulfate | Rare | Very Rare | Common | Common |
| Key Biological Role | Contributes to specific protein binding sites, particularly in antithrombin binding. nih.gov | Critical for antithrombin binding and subsequent anticoagulant activity. glycoforum.gr.jpnih.gov Also implicated in viral entry. nih.gov | Contributes to a wide range of biological functions, including inflammation and growth factor signaling. nih.govnih.gov | A fundamental modification that dictates further sulfation patterns and the formation of sulfated domains. glycoforum.gr.jpnih.gov |
| Enzymes for Synthesis | 3-O-sulfotransferases (3OSTs) and 6-O-sulfotransferases (6OSTs) | 3-O-sulfotransferases (3OSTs) | 6-O-sulfotransferases (6OSTs) | N-deacetylase/N-sulfotransferases (NDSTs) |
Relationship to Glycosaminoglycan (GAG) Building Blocks and Heparan Sulfate (HS) Epitopes
D-Glucosamine-3,6-di-O-sulphate serves as a crucial building block in the biosynthesis of complex linear polysaccharides known as glycosaminoglycans (GAGs). nih.gov GAGs are composed of repeating disaccharide units, which can be extensively modified with sulfate groups. nih.govsigmaaldrich.com Heparan sulfate (HS) is a major class of GAGs found on cell surfaces and in the extracellular matrix, where it plays a vital role in regulating a multitude of biological processes through interactions with a wide array of proteins. glycoforum.gr.jp
The specific arrangement of sulfated monosaccharides like D-Glucosamine-3,6-di-O-sulphate within the HS chain creates unique sulfation patterns, often referred to as HS epitopes. These epitopes act as specific recognition sites for proteins, thereby modulating their function. The precise positioning of sulfate groups, including the rare 3-O-sulfation and the more common 6-O-sulfation, is critical for the binding specificity and biological activity of HS. researchgate.netnih.gov
For instance, a well-characterized HS epitope is the pentasaccharide sequence required for binding to and activating antithrombin, a key event in the regulation of blood coagulation. This specific sequence contains a critical 3-O-sulfated glucosamine residue. glycoforum.gr.jpnih.gov The presence of a 6-O-sulfate group on the same or adjacent glucosamine residues can further modulate the binding affinity and specificity of this interaction. Therefore, D-Glucosamine-3,6-di-O-sulphate is an integral component in forming highly specific HS epitopes that govern critical physiological and pathological processes.
Biochemical Pathways Involving Sulfated Glucosamine Derivatives
Role of Glucosamine-6-phosphate in the Hexosamine Biosynthesis Pathway (HBP)
The Hexosamine Biosynthesis Pathway (HBP) is a crucial metabolic route that branches off from glycolysis. researchgate.net A small percentage of fructose-6-phosphate (B1210287), a glycolytic intermediate, is shunted into the HBP. researchgate.net The first and rate-limiting step of this pathway is the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate, a reaction catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). researchgate.netnih.gov
Glucosamine-6-phosphate is a central intermediate in this pathway. wikipedia.org It serves as the primary substrate for a series of enzymatic reactions that ultimately lead to the synthesis of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). nih.govresearchgate.net This process involves the acetylation of glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate, which is then converted to N-acetylglucosamine-1-phosphate. researchgate.net Finally, UDP-GlcNAc pyrophosphorylase catalyzes the reaction of N-acetylglucosamine-1-phosphate with UTP to produce UDP-GlcNAc. researchgate.net UDP-GlcNAc is the activated sugar nucleotide that serves as the essential donor substrate for N-linked and O-linked glycosylation of proteins and the synthesis of GAGs. nih.govnih.gov
Exogenously supplied glucosamine (B1671600) can also enter the HBP. It is transported into the cell and phosphorylated by hexokinase to form glucosamine-6-phosphate, thereby bypassing the initial GFAT-catalyzed step. researchgate.netnih.gov
Glucosamine as a Precursor for Glycosylated Proteins and Lipids
Glucosamine is a fundamental building block for the biochemical synthesis of glycosylated proteins and lipids. glpbio.cnbionity.com Through the HBP, glucosamine is converted into UDP-GlcNAc, the universal donor for the addition of GlcNAc residues to proteins and lipids. nih.govwikipedia.org
Glycosylation is a critical post-translational modification that profoundly impacts the function, stability, and localization of proteins. nih.gov N-linked glycosylation, occurring in the endoplasmic reticulum and Golgi apparatus, involves the attachment of an oligosaccharide chain to the asparagine residues of proteins. nih.gov O-linked glycosylation involves the attachment of a sugar molecule to the hydroxyl group of serine or threonine residues. nih.gov UDP-GlcNAc is the direct precursor for the synthesis of the oligosaccharide chains in both types of glycosylation. nih.gov
Furthermore, glucosamine is a precursor for the synthesis of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides consisting of repeating disaccharide units. nih.govmdpi.com These GAGs, such as heparan sulfate (B86663), chondroitin (B13769445) sulfate, and hyaluronic acid, are typically attached to core proteins to form proteoglycans, which are major components of the extracellular matrix and cell surfaces. nih.govmdpi.com The synthesis of these complex carbohydrates is essential for maintaining tissue structure and regulating a wide array of cellular processes. Glucosamine also plays a role in the synthesis of glycolipids, which are lipids with a carbohydrate attached, and are important components of cell membranes. wikipedia.org
Mechanisms of Glucosamine and its Derivatives in Modulating HBP Enzyme Activity
The activity of the Hexosamine Biosynthesis Pathway is tightly regulated, primarily at the level of its rate-limiting enzyme, GFAT. researchgate.net The end product of the pathway, UDP-GlcNAc, acts as a feedback inhibitor of GFAT, thus creating a self-regulatory loop that controls the flux through the HBP. nih.gov When UDP-GlcNAc levels are high, it binds to GFAT and allosterically inhibits its activity, reducing the production of glucosamine-6-phosphate. nih.gov
The availability of substrates also modulates HBP activity. High concentrations of glucose can increase the flux through the HBP by providing more fructose-6-phosphate. nih.gov Similarly, the availability of glutamine, the nitrogen donor, is also a key factor. nih.gov
Glucosamine and its derivatives can directly influence the HBP. When glucosamine is supplied exogenously, it is phosphorylated to glucosamine-6-phosphate, bypassing the GFAT-catalyzed step. nih.gov This can lead to a significant increase in the intracellular concentration of UDP-GlcNAc. nih.gov This bypass mechanism allows cells to synthesize UDP-GlcNAc even when GFAT activity is low or when the supply of fructose-6-phosphate is limited. researchgate.net However, high concentrations of exogenous glucosamine can lead to a massive accumulation of glucosamine-6-phosphate, which can, in turn, lead to ATP depletion due to the high energy demand of the phosphorylation step. nih.gov
Biosynthesis of Heparan Sulfate and Heparin with Specific Glucosamine Sulfation
Heparan sulfate and heparin are complex, highly sulfated glycosaminoglycans that play crucial roles in a multitude of biological processes, including cell adhesion, growth factor signaling, and blood coagulation. researchgate.netresearchgate.net Their biosynthesis is a complex process that occurs in the Golgi apparatus and involves a series of enzymatic modifications of a precursor polysaccharide chain. nih.gov This chain is composed of repeating disaccharide units of glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc). researchgate.net
The modification process begins with the N-deacetylation and subsequent N-sulfation of a portion of the GlcNAc residues, catalyzed by N-deacetylase/N-sulfotransferases (NDSTs), to form N-sulfated glucosamine (GlcNS). nih.gov This is a key step that initiates the subsequent modifications. oup.com
Following N-sulfation, the glucuronic acid residues adjacent to the N-sulfated glucosamine units can be epimerized at the C5 position by glucuronyl C5-epimerase to form iduronic acid (IdoA). nih.gov This conversion is critical for the conformational flexibility of the chain and for creating binding sites for various proteins. nih.gov
The final steps in the biosynthesis involve O-sulfation at various positions of the sugar residues. This includes 2-O-sulfation of IdoA and GlcA residues, and 6-O-sulfation and 3-O-sulfation of the glucosamine residues. nih.gov These sulfation reactions are carried out by specific sulfotransferases and the resulting sulfation pattern determines the specific biological activity of the heparan sulfate or heparin chain. nih.gov
Importance of N-Sulfated Glucosamine Residues for Epimerase Activity
The activity of glucuronyl C5-epimerase, the enzyme responsible for converting glucuronic acid to iduronic acid, is critically dependent on the presence of N-sulfated glucosamine residues in the polysaccharide chain. oup.com The enzyme specifically recognizes and acts on glucuronic acid residues that are linked to an N-sulfated glucosamine on their non-reducing side. researchgate.net
Research has shown that the N-sulfate group is an essential part of the substrate structure for the epimerase. oup.com Polysaccharides that are only N-acetylated are not substrates for this enzyme. oup.com The presence of the N-sulfate group is thought to be necessary for the proper binding of the substrate to the enzyme and for inducing the conformational changes required for catalysis. The degree of N-sulfation can also influence the efficiency of the epimerase, with fully N-sulfated derivatives being better substrates than partially N-acetylated ones. oup.com In contrast, O-sulfation at certain positions can inhibit the epimerase activity. oup.com
Generation of Specific 3-O-Sulfated Glucosamine Sequences in Heparin
The 3-O-sulfation of glucosamine residues is a relatively rare but functionally critical modification in the biosynthesis of heparin. oup.com This reaction is catalyzed by a family of enzymes known as heparan sulfate 3-O-sulfotransferases (3-OSTs). nih.govoup.com The addition of a sulfate group at the C3 position of specific glucosamine residues is one of the final modification steps in heparin biosynthesis and is crucial for creating the binding site for antithrombin, a key inhibitor of blood coagulation proteases. nih.gov
The generation of these 3-O-sulfated glucosamine sequences is highly specific. The 3-OST enzymes recognize and act on specific saccharide sequences within the growing heparin chain. nih.govosti.gov The presence of other sulfate groups, such as 2-O-sulfate on the adjacent iduronic acid and N-sulfate on the glucosamine itself, can influence the activity of the 3-OSTs. nih.gov The specific isoform of the 3-OST enzyme involved also determines the precise structure of the resulting 3-O-sulfated sequence and, consequently, its biological activity. oup.com For instance, different 3-OST isoforms can generate heparin with anticoagulant activity or heparin that can serve as a receptor for viral entry. oup.com
Data Tables
Table 1: Key Enzymes in the Hexosamine Biosynthesis Pathway and Heparan Sulfate/Heparin Biosynthesis
| Enzyme | Abbreviation | Function | Pathway |
| Glutamine:fructose-6-phosphate amidotransferase | GFAT | Catalyzes the first and rate-limiting step of the HBP. researchgate.netnih.gov | Hexosamine Biosynthesis Pathway |
| Glucosamine-phosphate N-acetyltransferase | GNPNAT1 | Acetylates glucosamine-6-phosphate. nih.gov | Hexosamine Biosynthesis Pathway |
| N-deacetylase/N-sulfotransferase | NDST | N-deacetylates and N-sulfates GlcNAc residues. nih.gov | Heparan Sulfate/Heparin Biosynthesis |
| Glucuronyl C5-epimerase | Converts glucuronic acid to iduronic acid. nih.gov | Heparan Sulfate/Heparin Biosynthesis | |
| Heparan sulfate 3-O-sulfotransferase | 3-OST | Adds a sulfate group to the C3 position of glucosamine. oup.com | Heparan Sulfate/Heparin Biosynthesis |
Table 2: Substrates and Products in Key Biochemical Pathways
| Pathway | Key Substrate(s) | Key Product(s) |
| Hexosamine Biosynthesis Pathway | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate, UDP-GlcNAc researchgate.netnih.gov |
| Heparan Sulfate/Heparin Biosynthesis | UDP-GlcNAc, UDP-GlcA | N-sulfated glucosamine, Iduronic acid, 3-O-sulfated glucosamine nih.govnih.gov |
Molecular and Cellular Mechanisms of Action of D Glucosamine 3,6 Di O Sulphate 2na and Analogs
Investigation of Glucosamine (B1671600) Derivatives as Building Blocks for Extracellular Matrix Components
Glucosamine and its derivatives are fundamental components in the biosynthesis of glycosaminoglycans (GAGs), which are major constituents of the extracellular matrix (ECM). nih.govmdpi.com GAGs are long, linear polysaccharides made up of repeating disaccharide units, typically consisting of an amino sugar and a uronic acid. sigmaaldrich.com Within cartilage, glucosamine is a crucial precursor for the synthesis of hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and keratan (B14152107) sulfate, which, along with collagen fibers, are the most significant components of the ECM and synovial fluid. nih.gov The availability of glucosamine can be a rate-limiting step in the production of proteoglycans, large molecules consisting of a core protein with one or more covalently attached GAG chains. nih.gov
The structure of GAGs, including the degree and position of sulfation, is critical for their biological function. Heparin and heparan sulfate, for example, are characterized by repeating disaccharide units of N-substituted glucosamine and a hexuronic acid, with sulfation occurring at various positions, including the 3-O and 6-O positions of the glucosamine residue. nih.gov This structural variability allows for a high degree of informational density, enabling specific interactions with a wide range of proteins. nih.gov The synthesis of these complex molecules relies on the availability of differentially protected glucosamine building blocks for the modular assembly of oligosaccharides. tandfonline.com For instance, D-glucosamine-6-sulfate is a key building block in the synthesis of more complex carbohydrates and glycoproteins that are integral to the structure and function of the ECM.
Interactive Table: Key Glycosaminoglycans and their Glucosamine-Derived Components
| Glycosaminoglycan | Repeating Disaccharide Unit Components | Role in Extracellular Matrix |
|---|---|---|
| Hyaluronic Acid | D-glucuronic acid and N-acetylglucosamine | Lubrication, water retention, structural integrity |
| Chondroitin Sulfate | D-glucuronic acid and N-acetylgalactosamine | Resistance to compression, component of aggrecan |
| Keratan Sulfate | Galactose and N-acetylglucosamine | Water retention, cushioning in cartilage |
In Vitro Modulation of Cellular Processes by Sulfated Glucosamines
Influence on Gene Expression of Anabolic and Catabolic Markers in Chondrocytes
Sulfated glucosamine derivatives have been shown to modulate the gene expression of key anabolic and catabolic markers in chondrocytes, the primary cells in cartilage. In vitro studies have demonstrated that glucosamine can stimulate the production of cartilage matrix components, such as aggrecan and type II collagen. nih.gov Furthermore, glucosamine sulfate has been observed to suppress the expression of genes involved in inflammation and cartilage degradation. nih.gov Specifically, it can inhibit the interleukin-1β (IL-1β)-induced gene expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and matrix metalloproteinases (MMPs). nih.govnih.gov
This modulation of gene expression is, in part, mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses. nih.govnih.gov By downregulating NF-κB, sulfated glucosamine can reduce the production of pro-inflammatory mediators and catabolic enzymes that contribute to the breakdown of the cartilage matrix. nih.gov Some studies have also indicated that glucosamine can upregulate the expression of tissue inhibitor of metalloproteinase-3 (TIMP-3), a natural inhibitor of aggrecanases, further contributing to the preservation of the cartilage matrix. nih.gov
Interactive Table: Effect of Sulfated Glucosamine on Gene Expression in Chondrocytes
| Gene | Function | Effect of Sulfated Glucosamine |
|---|---|---|
| Aggrecan | Major proteoglycan in cartilage, provides compressive strength | Upregulation |
| Collagen Type II | Primary collagenous component of cartilage | Upregulation |
| iNOS | Produces nitric oxide, a pro-inflammatory mediator | Downregulation |
| COX-2 | Enzyme involved in the synthesis of prostaglandins | Downregulation |
| MMP-13 | Enzyme that degrades type II collagen | Downregulation |
Regulation of O-GlcNAcylation and Cellular Protection after Trauma
Glucosamine is a key substrate for the hexosamine biosynthetic pathway (HBP), which produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). wikipedia.org UDP-GlcNAc is the donor substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. wikipedia.org This modification, regulated by the enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), plays a crucial role in various cellular processes, including stress responses and cell survival. wikipedia.org
Following trauma, cellular stress can lead to an increase in reactive oxygen species (ROS) and inflammatory responses, contributing to tissue damage. nih.gov Studies have shown that glucosamine and its derivatives can offer cellular protection in such scenarios. nih.gov This protective effect is partly attributed to the modulation of O-GlcNAcylation. nih.gov Increased O-GlcNAcylation has been linked to improved cell survival and reduced apoptosis in response to various stressors. nih.gov Furthermore, sulfated glucosamine has been shown to possess direct radical scavenging properties, inhibiting the oxidation of lipids, proteins, and DNA in chondrocytes and macrophages. nih.govresearchgate.net This antioxidant activity, combined with the regulation of O-GlcNAcylation, contributes to the cellular protective effects observed after trauma. nih.gov
Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)
D-Glucosamine-3,6-di-O-sulphate as a Moiety in Antithrombin Binding Sites
The 3-O-sulfated D-glucosamine residue is a critical and unique component of the specific pentasaccharide sequence in heparin that binds with high affinity to antithrombin. nih.govnih.gov This interaction is essential for the anticoagulant activity of heparin, as the binding induces a conformational change in antithrombin, accelerating its inhibition of coagulation factors like thrombin and Factor Xa. portlandpress.comnih.gov The presence of the 3-O-sulfate group on the internal glucosamine residue of this pentasaccharide is a key determinant of this high-affinity interaction. nih.gov
Studies have shown that an octasaccharide from heparin containing a D-glucosamine-3,6-di-O-sulfate moiety exhibits a significant enhancement in its ability to induce a conformational change in antithrombin compared to similar oligosaccharides lacking the 3-O-sulfate group. nih.gov The presence of a second 3-O-sulfated glucosamine within an octasaccharide has been shown to increase the affinity for antithrombin by more than an order of magnitude compared to the essential pentasaccharide sequence alone. portlandpress.com This highlights the crucial role of the specific sulfation pattern of glucosamine in mediating high-affinity protein binding and subsequent biological activity. acs.org
Specificity of Sulfated Epitopes in Protein-Carbohydrate Recognition
The interaction between sulfated carbohydrates and proteins is a highly specific process, crucial for a multitude of biological functions. nih.gov The specificity of this recognition is determined by the precise arrangement of sulfate groups on the carbohydrate chain, which creates unique epitopes for protein binding. nih.gov While electrostatic interactions between the negatively charged sulfate groups and positively charged amino acid residues (like lysine (B10760008) and arginine) on the protein surface are important, the geometry and positioning of these groups also play a critical role. nih.govfrontiersin.org
The sulfation pattern of glucosamine residues within glycosaminoglycans is a key factor in determining their protein binding specificity. nih.gov For example, the presence of a rare 3-O-sulfated glucosamine residue is essential for the high-affinity binding of heparin to antithrombin, while other sulfation patterns may mediate interactions with different proteins, such as growth factors. rupress.org The conformational flexibility of the polysaccharide chain, which can be influenced by the sulfation pattern, also contributes to the specificity of protein-carbohydrate interactions. nih.gov This precise recognition mechanism allows for the regulation of diverse physiological and pathological processes, from cell signaling and development to viral entry and inflammation. rupress.org
Mechanisms of Inflammation Reduction (e.g., Inhibition of Interferon Gamma and NF-κB p65)
D-glucosamine and its sulfated derivatives have demonstrated notable anti-inflammatory properties, primarily through the modulation of key signaling pathways. A significant mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central mediator of inflammatory responses. Research has shown that glucosamine sulfate can interfere with the activation of NF-κB in human osteoarthritic chondrocytes stimulated by interleukin-1 beta (IL-1β) biosynth.com. This inhibition of NF-κB activation subsequently downregulates the expression of pro-inflammatory genes.
Further studies have elucidated that glucosamine can suppress the lipopolysaccharide (LPS)-induced expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in macrophage cells sigmaaldrich.com. This effect is achieved by hindering the activation of NF-κB and the phosphorylation of p38 MAP kinase sigmaaldrich.com. By blocking these pathways, glucosamine effectively reduces the production of inflammatory mediators.
While direct inhibition of Interferon-gamma (IFN-γ) by D-Glucosamine-3,6-di-O-sulphate(2na) is not extensively detailed, the broader anti-inflammatory effects of glucosamine sulfate suggest a potential modulatory role. For instance, glucosamine sulfate has been found to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by both Tumor Necrosis Factor-alpha (TNF-α) and IFN-γ in human retinal pigment epithelial cells. This inhibition is mediated through the blockade of the NF-κB subunit p65 and the nuclear translocation of STAT1, a key signaling molecule in the IFN-γ pathway caymanchem.com.
| Inflammatory Mediator | Effect of Glucosamine/Glucosamine Sulfate | Mechanism of Action |
| NF-κB | Inhibition of activation | Prevents translocation of p65 subunit to the nucleus |
| COX-2 | Decreased expression | Inhibition of NF-κB activation |
| iNOS | Decreased expression | Inhibition of NF-κB activation |
| ICAM-1 (IFN-γ induced) | Decreased expression | Blockade of STAT1 nuclear translocation |
Effects on Cellular Proliferation and Differentiation (e.g., Tumor Cells, Oligodendrocytes)
The influence of D-glucosamine and its analogs extends to the fundamental cellular processes of proliferation and differentiation, with notable effects observed in tumor cells. Several studies have indicated that glucosamine can inhibit the proliferation of various cancer cell lines. This anti-proliferative effect is attributed to the induction of cell cycle arrest and apoptosis nih.gov. For example, D-glucosamine has been shown to inhibit the growth of human cancer cells by targeting the p70S6K signaling pathway, which is crucial for protein synthesis and cell growth science.gov.
In some instances, glucosamine has been observed to promote differentiation. One study reported that glucosamine sulphate could induce the differentiation of leukemia HL60 cells towards granulocytic or monocytic lineages. Furthermore, glucosamine sulfate has been shown to promote the osteoblastic differentiation of MG-63 cells, suggesting a role in bone formation.
The effects of D-Glucosamine-3,6-di-O-sulphate(2na) on oligodendrocytes, the myelin-producing cells of the central nervous system, are not well-documented in the reviewed literature. Further research is required to understand its potential impact on the proliferation and differentiation of these specific cells.
| Cell Type | Effect of Glucosamine/Glucosamine Sulfate | Observed Mechanism/Outcome |
| Tumor Cells | Inhibition of proliferation | Induction of cell cycle arrest and apoptosis, inhibition of p70S6K pathway nih.govscience.gov |
| Leukemia HL60 Cells | Induction of differentiation | Differentiation towards granulocytic or monocytic lineage |
| MG-63 Osteoblast-like Cells | Promotion of differentiation | Increased osteoblastic differentiation |
Role of 3-O-sulfated Glucosamine in Modulating Smooth Muscle Cell Proliferation
The specific role of the 3-O-sulfate group on the glucosamine residue in modulating smooth muscle cell proliferation has been a subject of investigation, particularly in the context of heparin's known antiproliferative effects. Heparin, a complex glycosaminoglycan, is known to inhibit the proliferation of vascular smooth muscle cells. Initial studies using synthetic pentasaccharide fragments of heparin suggested that the 3-O-sulfation of an internal glucosamine residue was critical for this antiproliferative activity.
However, a subsequent study examining the effects of different heparin preparations on cultured pulmonary artery smooth muscle cells presented a contrasting view. This research found that the most antiproliferative heparin fraction contained the least amount of 3-O-sulfated glucosamine residues. Furthermore, there was no significant difference in the antiproliferative activity between highly sulfated heparin fractions and those with a lesser degree of sulfation. These findings suggest that while sulfation is important, the 3-O-sulfate group on the glucosamine residue within the whole heparin molecule may not be the primary determinant of its inhibitory effect on smooth muscle cell proliferation.
Other research has highlighted the distinct effects of glucosamine itself on vascular smooth muscle cells, suggesting a potential protective role in atherosclerosis. However, the direct and specific contribution of the 3,6-di-O-sulfate configuration on glucosamine to the modulation of smooth muscle cell proliferation requires more targeted investigation.
| Compound/Fragment | Effect on Smooth Muscle Cell Proliferation | Key Finding |
| Synthetic Heparin Pentasaccharide (with 3-O-sulfated glucosamine) | Inhibition | Suggested 3-O-sulfation was critical |
| Whole Heparin (various fractions) | Inhibition | Antiproliferative activity did not correlate with the degree of 3-O-sulfation |
| Glucosamine | Modulatory effects | Suggests a potential protective role in the vasculature |
Advanced Analytical and Spectroscopic Characterization of Sulfated Glucosamine Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of sulfated glucosamine (B1671600) derivatives, enabling their separation from complex mixtures and accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of glucosamine and its sulfated forms. researchgate.netsemanticscholar.orgscispace.com The primary challenge in the direct detection of these compounds is their lack of a strong native chromophore or fluorophore, which necessitates either specialized detectors or pre-column/post-column derivatization. nih.govoup.com
Direct Detection Methods: A significant advancement in the analysis of underivatized glucosamine is the use of HPLC coupled with a Corona Charged Aerosol Detector (CAD). plos.org This method offers a simple and effective approach, capable of analyzing underivatized glucosamine hydrochloride and sulphate in a short timeframe. nih.govnih.govresearchgate.net The CAD is a mass-based detector that provides a near-universal response for non-volatile analytes, making it suitable for compounds lacking UV-absorbing properties. plos.org Another direct detection method involves HPLC coupled with an Evaporative Light Scattering Detector (ELSD), which also does not require the analyte to have a chromophore. nih.govscispace.comsielc.com
Indirect Detection via Derivatization: To overcome the detection limitations, derivatization is frequently employed to attach a UV-absorbing or fluorescent tag to the glucosamine molecule. nih.govoup.com This process significantly enhances detection sensitivity. oup.com Several reagents are commonly used for this purpose:
N-(9-fluorenylmethoxycarbonyloxy) succinimide (B58015) (FMOC-Su): This reagent reacts with the free amino group of glucosamine, allowing for sensitive UV detection. nih.govnih.gov
9-fluorenylmethyl chloroformate (FMOC-Cl): Similar to FMOC-Su, this reagent is used for derivatization to enable fluorescence detection. researchgate.nettandfonline.com
Phenylisothiocyanate (PITC): This reagent forms a derivative that can be detected by UV spectrophotometry. oup.comijpsonline.com
o-phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form a highly fluorescent isoindole derivative. oup.comsemanticscholar.org
The choice of method depends on the specific analytical requirements, including sensitivity, sample matrix complexity, and the need for quantification of underivatized or total glucosamine.
| Detection Method | Derivatization Required | Common Derivatizing Agent | Principle | Advantages | References |
|---|---|---|---|---|---|
| Corona Charged Aerosol Detector (CAD) | No | N/A | Measures charge transferred from ionized nitrogen gas to analyte particles. | Universal detection for non-volatile analytes; no derivatization needed. | nih.gov, plos.org, nih.gov, researchgate.net |
| Evaporative Light Scattering Detector (ELSD) | No | N/A | Measures light scattered by analyte particles after solvent evaporation. | Universal detection; suitable for compounds without chromophores. | nih.gov, scispace.com, sielc.com |
| UV/Vis Detection | Yes | FMOC-Su, PITC | Measures absorbance of UV light by the chromophore-tagged derivative. | High sensitivity; widely available instrumentation. | nih.gov, nih.gov, oup.com, ijpsonline.com |
| Fluorescence Detection (FLD) | Yes | FMOC-Cl, OPA | Measures light emitted by the fluorophore-tagged derivative. | Very high sensitivity and selectivity. | researchgate.net, oup.com, tandfonline.com, semanticscholar.org |
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis and purity assessment of glucosamine derivatives. nih.gov It is particularly useful for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a sample. researchgate.netnih.gov
For the analysis of glucosamine, a quantitative densitometric High-Performance TLC (HPTLC) method has been developed. nih.gov This technique allows for the separation of glucosamine from complex matrices, such as herbal dietary supplements. nih.gov The separation is typically achieved on silica (B1680970) gel plates, and visualization can be performed by spraying with a suitable reagent, such as a modified anisaldehyde reagent, followed by heating, which produces colored spots corresponding to the analyte. nih.gov Densitometric scanning of the plate allows for the quantification of the separated compounds. nih.gov TLC can effectively separate glycosaminoglycan oligosaccharides based on their size and level of sulfation. nih.gov
| Parameter | Description | References |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 HPTLC plate | nih.gov |
| Mobile Phase Example | Saturated mixture of 2-propanol-ethyl acetate-ammonia solution (8%) (10:10:10, v/v/v) | nih.gov |
| Visualization Reagent | Modified anisaldehyde reagent followed by heating | nih.gov |
| Detection | Densitometric quantification by reflectance scanning (e.g., at λ = 415 nm) | nih.gov |
| Application | Purity assessment, separation from complex matrices, semi-quantitative analysis of oligosaccharides. | nih.gov, nih.gov |
Mass Spectrometry (MS) for Structural Elucidation and Sulfoform Discrimination
Mass spectrometry (MS) is an indispensable tool for the structural analysis of sulfated glucosamine derivatives. nih.gov It provides precise molecular weight information and, through tandem MS (MS/MS) experiments, detailed insights into the compound's structure, including the location of sulfate (B86663) groups. nih.govscispace.com
Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like sulfated carbohydrates. scispace.com When coupled with tandem mass spectrometry (ESI-MS/MS), it allows for detailed fragmentation analysis. nih.gov In a typical ESI-MS/MS experiment, a specific parent ion (e.g., the protonated molecule [M+H]+) is selected and subjected to collision-induced dissociation (CID). scispace.com This process breaks the molecule into smaller, characteristic fragment ions (product ions). scispace.com
The fragmentation patterns of sulfated glucosamine derivatives are highly dependent on their structure. scispace.compurdue.edu The analysis of these patterns provides a wealth of information, revealing characteristic mass losses that correlate strongly with the positions of both sulfate groups and free hydroxyls. scispace.compurdue.edu Common fragmentation pathways include the cleavage of glycosidic bonds and the loss of sulfate groups (SO₃). nih.gov This detailed fragmentation data is crucial for elucidating the complete structure of the molecule. scispace.com
| Parameter | Description | References |
|---|---|---|
| Ionization Technique | Electrospray Ionization (ESI), typically in positive or negative ion mode. | nih.gov, scispace.com |
| Mass Analyzer | Tandem mass spectrometer (e.g., Quadrupole Time-of-Flight (QToF), Triple Quadrupole). | nih.gov |
| Experiment Type | Collision-Induced Dissociation (CID) for MS/MS fragmentation analysis. | scispace.com |
| Observed Fragmentations | Cleavage of glycosidic bonds, loss of sulfate groups (SO₃), and other characteristic neutral losses. | purdue.edu, nih.gov, scispace.com |
| Application | Molecular weight determination, structural elucidation, identification of sulfation sites. | nih.gov, scispace.com |
A significant challenge in the analysis of sulfated carbohydrates is the discrimination of positional isomers, which have identical masses but different biological activities. Tandem mass spectrometry is a powerful technique for this purpose. scispace.compurdue.edu Isomers such as D-glucosamine-3-O-sulfate and D-glucosamine-6-O-sulfate can be distinguished based on their unique fragmentation patterns. scispace.compurdue.edu
Studies have shown that ESI-MS/MS analysis reveals significant differences in parent ion stabilities and fragmentation rates as a function of the sulfate position. scispace.compurdue.edu For instance, fragmentation analysis can readily differentiate glucosamine sulfoforms bearing the relatively rare 3-O-sulfate from isomers with the more common 6-O-sulfate. scispace.compurdue.edu The specific product ions and their relative abundances create a "fingerprint" for each isomer, allowing for their unambiguous identification. Techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS have also proven effective in separating and differentiating positional isomers of related sulfated disaccharides, further highlighting the power of chromatography-mass spectrometry coupling for this analytical challenge. nih.gov
Spectroscopic Methods for Conformational and Sulfation Pattern Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful non-destructive technique for the detailed structural analysis of carbohydrates. nih.gov Both low- and high-field NMR instruments can be used for the determination of chondroitin (B13769445) sulfate and glucosamine. nih.govusp.org 1D NMR spectra can reveal the presence of sulfated versus non-sulfated glucosamine. mdpi.com Specific signals in the ¹H NMR spectrum correspond to the anomeric protons (α-anomer and β-anomer) and the sugar ring protons, providing information about the compound's identity and conformation. nih.gov 2D NMR techniques, such as COSY and HSQC, can be used to assign all proton and carbon signals and confirm the positions of sulfation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a rapid and often non-destructive technique used for identifying functional groups and confirming the presence of sulfate esters. japsonline.combibliomed.org The FT-IR spectrum of a sulfated glucosamine derivative will show a characteristic strong absorption band originating from the S=O stretching of the sulfate esters. nih.gov This band typically appears around 1230 cm⁻¹. nih.govresearchgate.net The intensity of this band can be used to quantify the degree of sulfation in a sample. nih.govresearchgate.net FT-IR is also considered an environmentally friendly or "green" analytical method, as it can often be performed on solid samples without the need for solvents. japsonline.combibliomed.org
| Spectroscopic Method | Information Obtained | Key Spectral Features | References |
|---|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Anomeric configuration (α/β), position of sulfate groups, ring conformation, purity. | Chemical shifts of anomeric protons (δ ~4.8-5.3 ppm) and other ring protons. | mdpi.com, nih.gov, nih.gov |
| FT-IR Spectroscopy | Presence and quantification of sulfate esters, identification of other functional groups (e.g., -OH, -NH₂). | Strong S=O stretching band around 1230 cm⁻¹. | researchgate.net, japsonline.com, nih.gov |
| UV/Vis Spectrophotometry | Quantification after derivatization with a chromophoric agent. | Absorption maximum of the specific derivative (e.g., ~265 nm for FMOC, ~340 nm for OPA). | oup.com, semanticscholar.org, ijpsonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the complete structural determination of sulfated carbohydrates, including D-Glucosamine-3,6-di-O-sulphate. nih.gov A combination of one-dimensional (1D) (¹H, ¹³C) and two-dimensional (2D) NMR experiments (e.g., COSY, TOCSY, HSQC, HMBC) allows for the unambiguous assignment of all proton and carbon signals in the molecule. nih.govresearchgate.net
The ¹H NMR spectrum provides initial information on the constituent monosaccharide based on chemical shifts and spin-spin coupling constants (J-couplings). nih.gov For glucosamine, the anomeric proton (H-1) signal is particularly diagnostic, appearing at a distinct chemical shift and indicating the α or β configuration based on the ³J(H1,H2) coupling constant. nih.gov
Sulfation causes significant downfield shifts (deshielding) of the protons and carbons at or near the site of substitution. For D-Glucosamine-3,6-di-O-sulphate, the signals for H-3, C-3, H-6a, H-6b, and C-6 would be expected to shift to a lower field compared to non-sulfated D-glucosamine. nih.govacs.org For instance, studies on related sulfated monosaccharides have shown that a 3-O-sulfate group influences the chemical shifts of the amine group protons and the ¹⁵N resonance, providing a clear spectral signature for this substitution pattern. acs.org Similarly, 6-O-sulfation leads to observable changes in the ¹H and ¹³C chemical shifts of the C-6 position and adjacent nuclei. nih.gov
2D experiments are crucial for definitive assignment. A ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon, allowing for the assignment of carbon resonances based on the already assigned proton spectrum. researchgate.netnih.gov Long-range ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) experiments can further confirm the position of sulfate groups by showing correlations between protons and carbons over two to three bonds, including across the glycosidic linkage in larger structures. researchgate.net
The validation of NMR as a quantitative method (qNMR) for glucosamine analysis has also been established, demonstrating good precision and accuracy.
| Parameter | Result |
|---|---|
| Precision (RSD, %) - Multiple measurements, same tube | 2.1 - 3.4% |
| Precision (RSD, %) - Multiple sample preparations | 3.5 - 4.1% |
| Stability in D₂O | 5 days |
| Average Recovery | 95 - 96% |
Method Validation and Inter-Laboratory Reproducibility in Glucosamine Analysis
The validation of analytical methods is essential to ensure they are reliable, reproducible, and fit for purpose. For glucosamine, High-Performance Liquid Chromatography (HPLC) methods are most commonly validated and subjected to inter-laboratory studies. nih.govnih.gov Validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH), assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). scielo.br
Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from excipients or impurities. nih.gov
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. Glucosamine methods typically show excellent linearity over a wide range of concentrations with correlation coefficients (r² or R²) greater than 0.999. nih.govtandfonline.comresearchgate.net
Accuracy is determined by spike recovery studies, where a known amount of analyte is added to a sample matrix. Average recoveries for glucosamine are consistently found to be within 98-102%. nih.govtandfonline.comnih.gov
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the relative standard deviation (%RSD), which is typically required to be less than 2%. scielo.brtandfonline.com
LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively. nih.govscielo.br
The following table summarizes typical single-laboratory validation results for various HPLC methods used in glucosamine analysis.
| Parameter | Reported Range/Value | Reference |
|---|---|---|
| Linearity Range | 0.4 - 2.5 mg/mL | scielo.br |
| 1.0 - 3.0 g/L | tandfonline.com | |
| 2.0 - 150 µg/mL | nih.govresearchgate.net | |
| Correlation Coefficient (r²) | >0.999 | nih.govtandfonline.com |
| Accuracy (% Recovery) | 98.0 - 102.0% | tandfonline.com |
| 99.0 - 101.0% | nih.gov | |
| 89 - 111% | nih.gov | |
| Precision (% RSD) | < 2.0% | scielo.brtandfonline.com |
| LOD | 0.3 µg/mL | nih.govresearchgate.net |
| 20 µg/mL | scielo.br | |
| LOQ | 1.0 µg/mL | nih.govresearchgate.net |
| 80 µg/mL | scielo.br |
Inter-laboratory reproducibility is the ultimate test of a method's robustness. A collaborative study involving multiple laboratories analyzing the same samples provides critical data on the method's performance under different conditions (e.g., different equipment, analysts, and environments). A study conducted by 12 laboratories on an HPLC-UV method for glucosamine demonstrated excellent reproducibility. nih.gov The results showed that the relative standard deviation for reproducibility between laboratories (RSDr) was no more than 4.0%, while the repeatability within the same laboratory (RSDr) averaged 0.7%. nih.gov
The following table presents the results from this inter-laboratory collaborative study.
| Parameter | Finding |
|---|---|
| Number of Collaborating Laboratories | 12 |
| Spike Recovery (100% level) | 99.0% (RSD 2.1%) |
| Spike Recovery (150% level) | 101.0% (RSD 2.3%) |
| Repeatability (RSDr - within lab) | 0.7% (average) |
| Reproducibility (RSDR - between labs) | ≤ 4.0% |
| Average Calibration Curve (r²) | 0.9995 (RSD 0.03%) |
These rigorous validation and reproducibility studies confirm that well-developed analytical methods can provide consistent and reliable quantification of glucosamine in various matrices. nih.gov
Emerging Research Applications and Future Directions for D Glucosamine 3,6 Di O Sulphate 2na Research
Investigation of Specific Sulfation Patterns in Glycosaminoglycans for Targeted Biological Interventions
The ability to synthesize well-defined sulfated oligosaccharides allows for the systematic investigation of these structure-activity relationships. nih.govnih.gov By incorporating specifically sulfated units like D-glucosamine-3,6-di-O-sulphate into larger synthetic GAG structures, researchers can create molecules with tailored biological activities. These synthetic GAGs can be designed to selectively interact with specific growth factors, enzymes, or cell surface receptors, offering the potential for targeted therapeutic interventions. For instance, a particular sulfation pattern might promote nerve growth, while another could inhibit viral entry into cells. nih.gov
The biosynthesis of these complex sulfation patterns is carried out by a suite of sulfotransferase enzymes, each with specificities for certain positions on the sugar rings. sigmaaldrich.comnih.gov Understanding the substrate requirements and regulatory mechanisms of these enzymes is key to deciphering the cellular logic behind the sulfation code.
Table 1: Key Enzymes in Glycosaminoglycan Sulfation
| Enzyme Family | Function | Example of Substrate Position |
| N-deacetylase/N-sulfotransferases (NDSTs) | Generates N-sulfated glucosamine (B1671600) units. nih.gov | N-position of glucosamine |
| 6-O-sulfotransferases (HS6STs) | Adds sulfate (B86663) groups to the 6-O position. | 6-O position of glucosamine |
| 3-O-sulfotransferases (HS3STs) | Adds sulfate groups to the 3-O position. sigmaaldrich.com | 3-O position of glucosamine |
| Uronosyl 2-O-sulfotransferase (UST) | Sulfates the 2-O position of uronic acids. | 2-O position of glucuronic or iduronic acid |
| Chondroitin (B13769445) 4-O-sulfotransferases (C4STs) | Adds sulfate groups to the 4-O position. | 4-O position of N-acetylgalactosamine |
This table provides a simplified overview of the major enzyme families involved in GAG sulfation.
Elucidation of Regulatory Mechanisms within the Hexosamine Biosynthesis Pathway
The hexosamine biosynthesis pathway (HBP) is a crucial metabolic route that produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for the synthesis of GAGs and for protein glycosylation. nih.govnih.gov The HBP integrates nutrient signals from glucose, amino acids (glutamine), fatty acids (acetyl-CoA), and nucleotides (UTP) to regulate cellular processes. researchwithrutgers.com Given that D-glucosamine is a key intermediate in this pathway, introducing specifically modified versions like D-glucosamine-3,6-di-O-sulphate(2na) could provide insights into the pathway's regulation.
While the direct entry of a di-sulfated glucosamine into the HBP is not its primary role, studying its effects on cells can help elucidate downstream signaling and metabolic consequences. For example, researchers can investigate whether the presence of such a highly charged molecule influences the activity of key HBP enzymes like glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), the rate-limiting enzyme of the pathway. researchwithrutgers.comfrontiersin.org Furthermore, understanding how cells respond to exogenous sulfated monosaccharides could reveal novel feedback mechanisms or cross-talk between GAG catabolism and the HBP. nih.gov
The HBP is also intrinsically linked to O-GlcNAcylation, a post-translational modification where a single N-acetylglucosamine is attached to serine or threonine residues of intracellular proteins, thereby modulating their function. nih.gov Investigating how perturbations in sulfated glucosamine availability or signaling might impact the delicate balance of O-GlcNAcylation is an active area of research with implications for various diseases. researchwithrutgers.com
Development of Novel Research Tools Based on D-Glucosamine-3,6-di-O-sulphate(2na)
The defined chemical structure of D-glucosamine-3,6-di-O-sulphate(2na) makes it an ideal candidate for the development of sophisticated research tools. By attaching fluorescent tags, biotin, or other reporter molecules, scientists can create probes to visualize and track the uptake and localization of sulfated monosaccharides within cells. These tools could be instrumental in identifying cellular transporters responsible for sulfated sugar uptake and in mapping their subsequent metabolic fate.
Furthermore, D-glucosamine-3,6-di-O-sulphate(2na) can be used as a building block in the synthesis of customized molecular probes for studying protein-carbohydrate interactions. rsc.orgbu.edu For example, it can be incorporated into affinity chromatography columns to isolate and identify proteins that specifically bind to this sulfation motif. This approach could lead to the discovery of novel GAG-binding proteins with important biological functions. Similarly, arrays featuring this and other specifically sulfated sugars can be used to screen for protein binding partners in a high-throughput manner.
Exploration of Structure-Function Relationships in Sulfated Carbohydrates through Synthetic Analogs
The synthesis of analogs of D-glucosamine-3,6-di-O-sulphate(2na) is a powerful strategy for dissecting the specific roles of each sulfate group. nih.gov By systematically altering the sulfation pattern—for instance, by synthesizing D-glucosamine-3-O-sulphate or D-glucosamine-6-O-sulphate—researchers can pinpoint which sulfate group is critical for a particular biological interaction. rsc.orgbu.edu This modular approach allows for a detailed exploration of the structure-function relationships that govern the activity of sulfated carbohydrates. nih.govnih.gov
These synthetic analogs can be used in a variety of biological assays to test their ability to, for example, inhibit enzymes, block viral entry, or modulate cell signaling pathways. The data from these experiments are invaluable for building predictive models of GAG-protein interactions and for the rational design of new therapeutic agents. nih.gov The ability to create precisely defined structures overcomes the inherent heterogeneity of GAGs isolated from natural sources, which has historically been a major hurdle in glycobiology research. nih.gov
Table 2: Examples of Synthetic Analogs and Their Research Applications
| Synthetic Analog | Potential Research Application |
| D-Glucosamine-3-O-sulphate | Investigate the specific role of 3-O-sulfation in protein binding. |
| D-Glucosamine-6-O-sulphate | Determine the importance of 6-O-sulfation for enzymatic recognition. |
| D-Glucosamine-3,6-di-O-phosphate | Explore the effect of replacing sulfate with phosphate (B84403) on biological activity. |
| Fluorescently-labeled D-Glucosamine-3,6-di-O-sulphate | Visualize the cellular uptake and localization of the compound. |
| Biotinylated D-Glucosamine-3,6-di-O-sulphate | Use in affinity pull-down assays to identify binding partners. |
Application in Glycomics and Glycoproteomics Research to Characterize Complex Biological Systems
Glycomics and glycoproteomics aim to identify the complete set of glycans and glycoproteins in a biological system, respectively. nih.gov The analysis of sulfated glycans presents a significant analytical challenge due to the labile nature of the sulfate groups, which can be lost during common analytical techniques like mass spectrometry. nih.gov
Metabolic labeling with stable isotopes or radiolabels is a powerful technique in this field. For instance, cells can be cultured with precursors like ³H-glucosamine and ³⁵S-sulfate to track the biosynthesis of GAGs. mdpi.com While not a direct application of D-glucosamine-3,6-di-O-sulphate(2na) as a labeling agent, its availability as a well-defined standard is crucial for the development and validation of analytical methods. It can be used to calibrate instruments and to optimize techniques for the analysis of sulfated monosaccharides and oligosaccharides released from complex biological samples.
The use of such standards can improve the accuracy and reproducibility of glycomic and glycoproteomic studies, enabling researchers to better understand how the "glycome" changes in response to disease or developmental cues. nih.gov This, in turn, can lead to the discovery of novel biomarkers and a deeper understanding of the molecular basis of various physiological and pathological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
